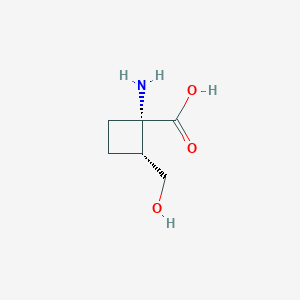
(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to facilitate various chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-Methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then purified to obtain the desired concentration .
Industrial Production Methods
Industrial production of ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic centers in substrates.
Substitution Reactions: It can participate in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide include electrophiles such as aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether .
Major Products
The major products formed from reactions involving ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide depend on the specific substrates and reaction conditions. For example, reactions with aldehydes or ketones can yield secondary or tertiary alcohols, respectively .
Scientific Research Applications
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide is widely used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the electrophilic center of the substrate, facilitating the transfer of the methoxy and methyl groups to form the desired product. This coordination enhances the reactivity and selectivity of the compound in various transformations .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- sec-Butylzinc bromide
- 2-Methoxyphenylzinc iodide
- 4-Bromobenzylzinc bromide
Uniqueness
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the preparation of chiral compounds.
Properties
IUPAC Name |
bromozinc(1+);methyl 2-methanidylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWKFSRZQRSJL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])C(=O)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
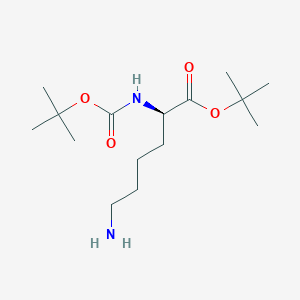

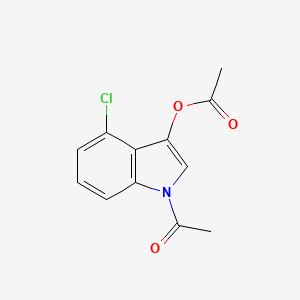
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
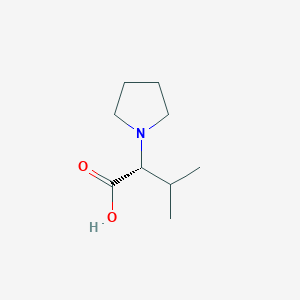
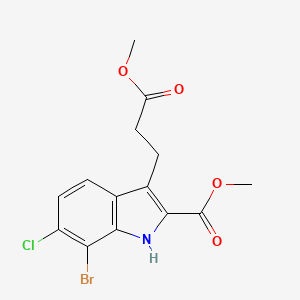
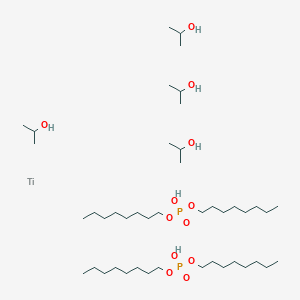

![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)

